N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a quinazolinone core linked to an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Isoxazole Moiety Introduction: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the quinazolinone and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isoxazole ring or the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)pentanamide
Uniqueness
N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of the quinazolinone and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-10-13(24-20-12)6-8-18-16(22)7-9-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-5,10-11H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOEQDIXAQWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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